molecular formula C15H16O5 B8537806 Dimethyl 7-oxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-6,8-dicarboxylate CAS No. 24790-66-7

Dimethyl 7-oxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-6,8-dicarboxylate

Cat. No. B8537806
CAS RN: 24790-66-7
M. Wt: 276.28 g/mol
InChI Key: AKTMCFLYKONPOD-UHFFFAOYSA-N
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Patent
US09173882B2

Procedure details

The crude dimethyl 7-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6,8-dicarboxylate was dissolved in 200 mL of ethanol (EtOH) and then 100 mL of 2 N KOH. The resulting mixture was refluxed at 85° C. for 17 h. After cooling to ambient temperature, the volatiles were evaporated. To the residue was added 120 mL of 2N HCl at 0° C., the crude product was extracted by EtOAc (200 mL×2). The combined extracts were washed with brine. After being dried (MgSO4), filtered, and concentrated, the residue was purified by flash column chromatography on silica gel (hexanes/EtOAc 8:1) to afford 6.6 g (57%) of 7-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene as a white solid: mp 40-41° C.; 1H NMR (300 MHz, CDCl3) δ: 7.21 (m, 4H), 2.94-2.90 (m, 4H), 2.63-2.60 (m, 4H); LC-MS: 161 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:8](C(OC)=O)[CH2:7][C:6]2[CH:13]=[CH:14][CH:15]=[CH:16][C:5]=2[CH2:4][CH:3]1C(OC)=O.[OH-].[K+]>C(O)C>[O:1]=[C:2]1[CH2:8][CH2:7][C:6]2[CH:13]=[CH:14][CH:15]=[CH:16][C:5]=2[CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C(CC2=C(CC1C(=O)OC)C=CC=C2)C(=O)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
CUSTOM
Type
CUSTOM
Details
the volatiles were evaporated
ADDITION
Type
ADDITION
Details
To the residue was added 120 mL of 2N HCl at 0° C.
EXTRACTION
Type
EXTRACTION
Details
the crude product was extracted by EtOAc (200 mL×2)
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After being dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography on silica gel (hexanes/EtOAc 8:1)

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC2=C(CC1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.